2-(6-Methoxyquinolin-3-yl)acetamide
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Overview
Description
2-(6-Methoxyquinolin-3-yl)acetamide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxyquinolin-3-yl)acetamide typically involves the cyclization of quinoline derivatives. One common method is the reaction of 6-methoxyquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-(6-Methoxyquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells. The compound’s ability to bind to these targets is influenced by its quinoline structure, which allows for effective interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Shares the quinoline core but lacks the acetamide group.
2-(6-Bromo-2-methoxyquinolin-3-yl)acetamide: Similar structure with a bromine substitution.
4-Hydroxy-2-quinolones: Different functional groups but similar quinoline backbone
Uniqueness
2-(6-Methoxyquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the acetamide group at the 3-position enhances its potential for various applications compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-16-10-2-3-11-9(6-10)4-8(7-14-11)5-12(13)15/h2-4,6-7H,5H2,1H3,(H2,13,15) |
InChI Key |
MARQCEFJUIZKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)CC(=O)N |
Origin of Product |
United States |
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